
Lapatinib
説明
Lapatinib (Tykerb®) is an oral dual tyrosine kinase inhibitor targeting both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). Approved for HER2-positive metastatic breast cancer, it binds reversibly to the intracellular ATP-binding domain of these receptors, inhibiting downstream signaling pathways like PI3K/Akt and MAPK. Its clinical utility extends to combinations with chemotherapy (e.g., capecitabine) and other targeted therapies .
特性
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGMOOMADDAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046675 | |
Record name | Lapatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lapatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |
Record name | Lapatinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lapatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
231277-92-2, 913989-15-8, 388082-78-8 | |
Record name | Lapatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lapatinib [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW 282974X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lapatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lapatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lapatinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAPATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lapatinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lapatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Reaction Sequence and Optimization
-
Reduction of 6-Nitroquinazolin-4-ol : Iron powder and ammonium chloride in aqueous isopropanol reduce the nitro group to an amine (93% yield).
-
Diazotization and Coupling : The amine is diazotized with NaNO₂/HCl and coupled with furfural using CuCl₂, achieving 88% yield of the furan-quinazoline intermediate.
-
Imine Formation and Reduction : Reaction with 2-(methanesulfonyl)ethylamine forms an imine, reduced to the amine using NaBH₄ (85% yield).
-
Protection and Final Coupling : Trifluoroacetylation, chlorination with SOCl₂, and coupling with 3-chloro-4-(3-fluorobenzyloxy)aniline yield this compound base (78% purity).
-
Salt Formation : The base is treated with p-toluenesulfonic acid in methanol, followed by crystallization from aqueous isopropyl alcohol to afford this compound ditosylate monohydrate (99.94% HPLC purity).
Advantages :
Greener Synthesis: Water-Based and Catalytically Efficient
A 2022 RSC Green Chemistry publication demonstrated a 5-step, 3-pot sequence emphasizing sustainability:
Step | Description | Solvent | Catalyst | Yield |
---|---|---|---|---|
1 | Nitro reduction | Water/IPA | Fe/NH₄Cl | 90% |
2 | Diazotization | Water | CuCl₂ | 85% |
3 | Imine formation | Water | – | 82% |
4 | Amine protection | Water | – | 88% |
5 | Final coupling | Water | Pd (500 ppm) | 75% |
Innovations :
-
Solvent Recycling : 80% of aqueous solvents are recovered and reused.
-
Catalyst Efficiency : Palladium usage reduced to 500 ppm (0.05 mol%) from 9.2 mol%, lowering metal waste.
-
Overall E-Factor : Reduced to 15 from 62 in the original route, highlighting improved atom economy.
Physicochemical Considerations in Salt Formation
This compound’s poor aqueous solubility (0.82 nM) necessitates salt formation for bioavailability. The ditosylate salt is preferred due to:
-
Enhanced Solubility : Phase-solubility studies with sulfobutylether-β-cyclodextrin (SBE-β-CD) show a 600-fold solubility increase.
-
Crystallinity : Crystallization from 70% aqueous isopropyl alcohol yields monohydrate with 99.94% purity, critical for tablet formulation.
Comparative Analysis of Synthetic Methods
Parameter | Original Route (GSK) | Improved Process (2014) | Greener Synthesis (2022) |
---|---|---|---|
Steps | 7 | 5 | 5 |
Palladium Use | 9.2 mol% | 0 | 0.05 mol% |
Solvent System | Organic solvents | Aqueous/organic mix | Recyclable water |
Yield | 62% | 78% | 75% |
Environmental Impact | High (E=62) | Moderate (E=28) | Low (E=15) |
Key Trends :
化学反応の分析
Palladium-Catalyzed Coupling Reactions
Palladium-based catalysts are widely used in the synthesis of lapatinib due to their efficiency in facilitating cross-coupling reactions. For instance, the coupling of arylboronic acids with haloaryl moieties is a key step in this compound synthesis, often performed in the presence of palladium reagents .
Reduction Reactions
Reduction reactions are critical in the synthesis of this compound. These reactions often involve the use of hydrogen surrogates like ammonium formate in the presence of palladium on carbon (Pd/C) catalysts. The choice of hydrogen surrogate and catalyst can significantly affect the yield and efficiency of the reaction .
Entry | Catalyst | H-Surrogate | Time (h) | Yield (%) |
---|---|---|---|---|
1 | Pd/C | HCO₂NH₄ | 1 | 70.2 |
2 | Pd/C | HCO₂NH₄ | 2 | 60.8 |
3 | Pd/C | NEt₃ + HCO₂H | 1 | 16.2 |
4 | Pd/C | DIPEA + HCO₂H | 1 | 14.4 |
Catalyst Optimization
The choice of catalyst and its loading can affect the reaction rate and yield. For instance, Pd/C has been shown to be more effective than Pd(OAc)₂ in certain reduction steps, possibly due to the supported nature of the catalyst .
Temperature and Solvent Effects
Temperature and solvent selection are also critical. Higher temperatures can increase reaction rates but may lead to side reactions or decomposition of the product. Solvents like DME/MeOH are commonly used due to their ability to facilitate the reaction while minimizing side reactions .
科学的研究の応用
Breast Cancer Treatment
Lapatinib is predominantly utilized in HER2-positive metastatic breast cancer, especially in patients who have progressed on prior therapies, including trastuzumab:
- Phase II Studies : A study involving 140 HER2-positive patients revealed a modest response rate of 4.3%, with approximately 6% experiencing clinical benefit lasting over six months .
- Combination Therapies : this compound is often combined with capecitabine or trastuzumab, enhancing its therapeutic efficacy. For instance, combining this compound with capecitabine has been shown to improve overall response rates compared to single-agent therapies .
Case Studies
- Neoadjuvant Therapy : In a randomized Phase II trial (TBCRC023), this compound was administered as neoadjuvant therapy in combination with chemotherapy. The results indicated a meaningful pathologic complete response (pCR) rate among patients treated for 24 weeks .
- Real-World Evidence : A study conducted in China reported a median progression-free survival (PFS) of 8.1 months for patients treated with this compound, which is notably higher than outcomes reported in clinical trials .
Efficacy and Safety
The efficacy of this compound varies based on patient characteristics and prior treatment regimens:
- Adverse Effects : Common side effects include diarrhea (54%), rash (30%), and nausea (24%), primarily mild to moderate in severity . Adjustments to dosing may be necessary based on tolerance.
- Comparative Studies : In the NALA trial comparing this compound with neratinib, the cumulative incidence of central nervous system disease intervention was higher in the this compound group, indicating potential differences in efficacy profiles between these agents .
Data Table: Summary of Key Clinical Findings
Study Type | Patient Cohort | Treatment Regimen | Response Rate (%) | Median PFS (months) | Notable Adverse Effects |
---|---|---|---|---|---|
Phase II Study | HER2-positive metastatic BC | This compound monotherapy | 4.3 | 9.1 | Diarrhea, Rash |
Neoadjuvant Trial | Early-stage HER2-positive BC | This compound + chemotherapy | pCR observed | N/A | N/A |
Real-World Study | Chinese HER2-positive BC | This compound monotherapy | N/A | 8.1 | Similar to trials |
作用機序
Lapatinib exerts its effects by inhibiting the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2). It binds to the ATP-binding site of these receptors, preventing receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, thereby inhibiting tumor cell growth .
類似化合物との比較
Pharmacokinetic Properties
Property | Lapatinib | Compound 3e | Compound 5e | Erlotinib |
---|---|---|---|---|
GI Absorption | Low | High | Moderate* | Moderate |
BBB Permeability | No | No | No* | No |
P-gp Substrate | No | No | Yes* | Yes |
Key Findings :
- Compound 3e (quinoline-based) exhibits superior oral bioavailability compared to this compound due to high GI absorption .
- None of the compounds cross the BBB, limiting their utility in untreated brain metastases. However, co-administration with the P-gp/BCRP inhibitor elacridar enhances this compound’s CNS penetration .
- This compound and 3e avoid P-gp-mediated efflux, improving intracellular retention .
Efficacy and Selectivity
Table 2.1: Enzymatic Inhibition (IC₅₀, μM)
Compound | EGFR | HER2 | VEGFR-2 |
---|---|---|---|
This compound | 0.012–0.019† | 0.013–0.077† | 0.182 ± 0.010 |
Erlotinib | 0.002–0.003† | N/A | N/A |
Compound 5e | N/A | 0.077 ± 0.003 | 0.124 ± 0.011 |
Compound 15B | 7.658‡ | 8.027‡ | N/A |
Key Findings :
- Compound 5e (cyanopyridone) outperforms this compound in HER2 (IC₅₀ = 0.077 vs. 0.131 μM) and VEGFR-2 inhibition (IC₅₀ = 0.124 vs. 0.182 μM), suggesting dual kinase advantages .
- Erlotinib (EGFR-specific) has lower EGFR IC₅₀ than this compound but lacks HER2 activity .
- Compound 15B (quinazoline derivative) shows improved predicted pIC₅₀ values over this compound in EGFR/HER2 binding but requires experimental validation .
Structural and Mechanistic Insights
Binding Interactions :
- This compound forms hydrogen bonds with Met793 and Thr790 in EGFR, critical for ATP-competitive inhibition. Similar interactions are observed in LP-S (near-infrared probe) and compound 6o (pyrrolizine derivative), which show binding affinities close to this compound (−12.64 vs. −13.06 kcal/mol) .
- Chloride substituents (e.g., in this compound and compound 16a) enhance hydrophobic interactions in EGFR’s Leu788/Thr790 pocket .
Pathway Modulation :
- This compound and AG1478 (EGFR inhibitor) induce similar phenotypic effects (e.g., reduced cell motility) but differentially regulate PI3K/Akt and Notch pathways, impacting resistance mechanisms .
Clinical Outcomes
Table 2.2: Phase II/III Trial Data
Regimen | PFS (months) | OS (months) | ORR (%) |
---|---|---|---|
This compound + Vinorelbine | 6.2 | 24.3 | N/A |
This compound + Capecitabine | 4.4 | 19.4 | 22–28† |
Trastuzumab + Chemo | 11.3† | 30.0† | 48† |
Key Findings :
- This compound combinations show moderate efficacy in HER2+ metastatic breast cancer, with vinorelbine outperforming capecitabine in OS (24.3 vs. 19.4 months) .
- Dual HER2 blockade (this compound + trastuzumab + chemo) improves PFS but increases toxicity vs. single-agent this compound .
生物活性
Lapatinib, a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER-2/ErbB2), has emerged as a significant therapeutic agent in the treatment of HER-2-positive breast cancer. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.
This compound functions primarily by inhibiting the phosphorylation of tyrosine residues on EGFR and HER-2, which is crucial for downstream signaling pathways that promote cell proliferation and survival.
- Inhibition Potency :
This compound's reversible inhibition demonstrates a slow dissociation rate, which contributes to its sustained action against tumor cells .
In Vitro Studies
This compound has shown significant biological activity in various cancer cell lines:
- Breast Cancer Cell Lines :
In Vivo Studies
Clinical trials have validated this compound's effectiveness in vivo:
- Combination Therapy : A Phase III trial demonstrated that this compound combined with paclitaxel significantly improved time to progression (TTP) compared to placebo . The median TTP was reported as 8.4 months for the this compound group versus 6.0 months for the placebo group.
Case Studies
- HER-2 Positive Breast Cancer :
- Brain Metastases :
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Q. What are the primary molecular targets of lapatinib, and how do these inform clinical trial design in HER2-positive cancers?
this compound is a dual tyrosine kinase inhibitor targeting HER2 (ERBB2) and EGFR (ERBB1). Preclinical studies demonstrate its mechanism involves competitive binding to the ATP-binding site of these receptors, inhibiting downstream signaling pathways like PI3K/AKT and MAPK . In clinical trials, HER2 amplification (identified via FISH or IHC) is a key inclusion criterion, as seen in studies where HER2-positive breast cancer patients showed significantly higher pathologic complete response (pCR) rates with this compound-containing regimens compared to controls (56.78% vs. 41.24%; RR 1.39, P<0.0001) . Researchers should validate HER2 status using standardized assays (e.g., ASCO/CAP guidelines) to ensure cohort homogeneity.
Q. How should researchers design clinical trials to evaluate this compound’s efficacy in neoadjuvant settings?
Trials should adopt a randomized controlled design with pCR as a primary endpoint, as it correlates with long-term survival in HER2-positive breast cancer . Stratify patients by hormone receptor (HR) status, as this compound’s benefit is consistent across HR-positive (RR 1.39, P=0.002) and HR-negative subgroups (RR 1.38, P=0.0009) . Include pharmacokinetic sub-studies to assess this compound’s plasma and tumor concentrations, ensuring dose optimization (e.g., steady-state trough levels ≥1,000 ng/mL) .
Q. What biomarkers are critical for monitoring this compound response in preclinical models?
Key biomarkers include:
- Phosphorylated HER2 (pHER2) and EGFR (pEGFR) via Western blot or IHC to confirm target inhibition .
- Apoptosis markers (e.g., Annexin V/PI) and migration assays (e.g., Transwell) to quantify cellular response .
- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways, such as MET or IGF1R upregulation in resistant models .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in heterogeneous tumor populations be resolved?
Conduct subgroup meta-analyses to account for variability. For example, a meta-analysis of four trials (n=779) confirmed this compound’s pCR benefit across HR subgroups but highlighted heterogeneity in HER2-negative cohorts (I²=45%), necessitating larger sample sizes or biomarker-driven stratification . Use adaptive trial designs to dynamically allocate patients based on emerging molecular data (e.g., HER3 or MET expression) .
Q. What mechanisms underlie this compound resistance in HER2-positive cancers, and how can they be experimentally modeled?
Resistance often involves compensatory activation of bypass pathways (e.g., HER3, MET, IGF1R). Functional RNAi screens in gastric cancer models identified MET and IGF1R activation as key resistance drivers; validated via ligand supplementation (HGF or IGF1 rescues apoptosis in vitro) . To model resistance:
Q. How do pharmacokinetic challenges impact this compound’s clinical translation, and what methods address this?
this compound’s low solubility and variable bioavailability necessitate therapeutic drug monitoring (TDM). In phase I trials, plasma trough concentrations showed high inter-patient variability (CV >30%), correlating with reduced pHER2 suppression . Use population pharmacokinetic models (e.g., NONMEM) to individualize dosing, particularly in patients with hepatic impairment or drug-drug interactions (e.g., CYP3A4 inducers) .
Q. What experimental strategies optimize this compound combinations with PI3K/mTOR inhibitors?
Synergy studies in in vitro models (e.g., LNCaP prostate cells) suggest combining this compound with PI3K inhibitors (e.g., alpelisib) reduces compensatory AKT activation. Design dose-escalation matrices (e.g., Chou-Talalay assays) to calculate combination indices (CI <1 indicates synergy) . In vivo, use patient-derived xenografts (PDXs) with longitudinal tumor sampling to track pathway modulation .
Methodological Considerations
Q. How should researchers analyze contradictory survival data in this compound trials?
Apply Cox proportional hazards models with adjustments for confounders (e.g., prior anthracycline exposure, HR status). For example, in Slamon et al. (2001), trastuzumab + chemotherapy improved median survival by 4.8 months (P=0.01), but cardiotoxicity required stratified analysis by regimen . Report absolute risk reductions alongside hazard ratios to contextualize clinical significance .
Q. What statistical approaches are recommended for transcriptomic data from this compound-treated cell lines?
Use GSEA (Gene Set Enrichment Analysis) to identify pathways enriched in resistant vs. sensitive cells (e.g., EMT or stemness signatures) . For RNA-seq, apply DESeq2 with FDR correction (q<0.1) and validate key targets (e.g., MET) via qPCR .
Q. How can researchers ethically justify this compound trials in refractory populations?
Align with PICOT criteria: Define Population (e.g., HER2-positive, trastuzumab-resistant), Intervention (this compound + novel agent), and Outcome (6-month PFS). Reference preclinical data (e.g., this compound’s efficacy in reducing cancer stem cells in PDXs) and obtain IRB approval with explicit risk-benefit documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。